molecular formula C16H22N2O5S B3572380 3-{[4-(AZEPANE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOIC ACID

3-{[4-(AZEPANE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B3572380
M. Wt: 354.4 g/mol
InChI Key: KMXUMKJCFVJLTH-UHFFFAOYSA-N
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Description

3-{[4-(AZEPANE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOIC ACID is a chemical compound with the molecular formula C15H21NO4S It is known for its unique structure, which includes an azepane ring, a sulfonyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(AZEPANE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Coupling with Phenyl Group: The phenyl group is coupled with the azepane-sulfonyl intermediate through a nucleophilic substitution reaction.

    Formation of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(AZEPANE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[4-(AZEPANE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[4-(AZEPANE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The azepane ring may contribute to the compound’s conformational flexibility, allowing it to interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(AZEPANE-1-SULFONYL)PHENYL]PROPANOIC ACID: A closely related compound with similar structural features.

    3-{[4-(AZEPANE-1-SULFONYL)PHENYL]CARBAMOYL}BUTANOIC ACID: Another analog with a butanoic acid moiety instead of propanoic acid.

Uniqueness

3-{[4-(AZEPANE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOIC ACID stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the azepane ring and the sulfonyl group makes it a versatile compound for various chemical and biological studies.

Properties

IUPAC Name

4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-15(9-10-16(20)21)17-13-5-7-14(8-6-13)24(22,23)18-11-3-1-2-4-12-18/h5-8H,1-4,9-12H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXUMKJCFVJLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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